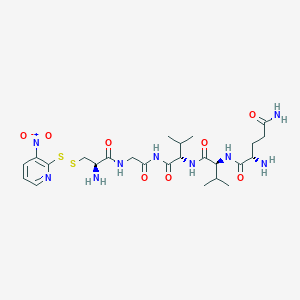

Gln-val-val-cys(npys)-gly-NH2

Description

Structure

2D Structure

Properties

CAS No. |

134152-14-0 |

|---|---|

Molecular Formula |

C25H39N9O8S2 |

Molecular Weight |

657.8 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide |

InChI |

InChI=1S/C25H39N9O8S2/c1-12(2)19(33-24(40)20(13(3)4)32-22(38)14(26)7-8-17(28)35)23(39)31-18(36)10-30-21(37)15(27)11-43-44-25-16(34(41)42)6-5-9-29-25/h5-6,9,12-15,19-20H,7-8,10-11,26-27H2,1-4H3,(H2,28,35)(H,30,37)(H,32,38)(H,33,40)(H,31,36,39)/t14-,15-,19-,20-/m0/s1 |

InChI Key |

MMDCGJKQVAIXIF-SLUIBLPYSA-N |

SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(=O)CNC(=O)C(CSSC1=C(C=CC=N1)[N+](=O)[O-])N)NC(=O)C(CCC(=O)N)N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NC(=O)CNC(=O)[C@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])N)NC(=O)[C@H](CCC(=O)N)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(=O)CNC(=O)C(CSSC1=C(C=CC=N1)[N+](=O)[O-])N)NC(=O)C(CCC(=O)N)N |

sequence |

QVVXG |

Synonyms |

Gln-Val-Val-Cys(NpyS)-Gly-NH2 glutaminyl-valyl-valyl-S-(3-nitro-2-pyridinesulfenyl)cysteinyl-glycinamide |

Origin of Product |

United States |

Molecular Mechanisms of Interaction: Gln Val Val Cys Npys Gly Nh2 with Biological Targets

Calpain Inhibition: Biochemical Characterization

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play a vital role in various cellular processes. eurogentec.com The aberrant activation of calpain is implicated in several pathological conditions. The peptide Gln-Val-Val-Cys(Npys)-Gly-NH2 has been identified as a potent inhibitor of calpain, and its biochemical interactions have been a subject of detailed investigation. nih.govoup.com

Irreversible Inhibition Mechanisms by the Npys Moiety

The inhibitory action of this compound on calpain is characterized as irreversible. nih.gov This is attributed to the reactive nature of the Npys group attached to the cysteine residue. nih.govoup.com The Npys moiety is designed to react with the free sulfhydryl group present in the active site of calpain, which is a thiol protease. nih.govresearchgate.net This covalent modification of the active site leads to the irreversible inactivation of the enzyme. nih.govoup.com The affinity labeling approach, utilizing the Npys group, has proven to be an effective strategy for designing specific inhibitors for thiol proteases like calpain. oup.comresearchgate.net

Substrate Mimicry and Active Site Modification

The peptide sequence Gln-Val-Val- is believed to mimic the natural substrate of calpain, guiding the inhibitor to the enzyme's active site. oup.com Calpains exhibit a degree of specificity for their substrates, often recognizing sequences with bulky hydrophobic residues like leucine (B10760876) or valine at the P2 position (the second amino acid N-terminal to the cleavage site). oup.com The Val-Val sequence within the peptide inhibitor likely facilitates its binding to the active site of calpain. oup.com Once positioned, the Cys(Npys) residue, acting as a substitute for the P1 residue of the substrate, covalently modifies the sulfhydryl group in the active site, leading to inhibition. oup.com

Specificity of Calpain Isoform Inhibition

Research indicates that this compound inhibits purified platelet calpain II. nih.govresearchgate.net Calpains exist in various isoforms, with calpain I and calpain II being two major ubiquitous forms that require different concentrations of calcium for activation. oup.com While both isoforms have similar specificities regarding the amino acid residues preceding the cleavage site, the inhibitory profile of this compound appears to be particularly effective against platelet calpain. nih.govoup.com Studies have shown that while both calpain-1 and calpain-2 are activated in certain neurodegenerative models, inhibitors can have differential effects on their expression and the subsequent cellular outcomes. mdpi.com

Modulation of Platelet Aggregation

Platelet aggregation is a critical process in hemostasis and thrombosis. The peptide this compound has been shown to selectively modulate platelet aggregation induced by specific agonists. nih.govnih.gov

Inhibition of Thrombin-Induced Platelet Aggregation Pathways

This compound is a potent and selective inhibitor of thrombin-induced platelet aggregation. nih.govgrafiati.com Thrombin-induced aggregation is known to be mediated, in part, by the activation of intracellular calpain which is then expressed on the external side of the platelet membrane. researchgate.net The peptide, by irreversibly inhibiting platelet calpain, effectively blocks this aggregation pathway. nih.govcellmano.com Importantly, this inhibition is specific, as the peptide does not affect the amidolytic or coagulant activities of thrombin itself, nor does it inhibit platelet aggregation induced by other agonists. nih.gov

Inhibition of Plasmin-Induced Platelet Aggregation Pathways

Similar to its effect on thrombin, this compound also inhibits plasmin-induced platelet aggregation. nih.govnih.govphysiology.org The mechanism underlying plasmin-induced aggregation also appears to involve calpain activation. grafiati.comnih.gov The peptide effectively blocks this pathway, further highlighting its role as a calpain-mediated inhibitor of platelet aggregation. nih.govnih.gov This inhibitory action extends to platelet aggregation induced by various plasminogen activators in the presence of plasminogen. nih.gov

Table 1: Investigated Biological Activities of this compound

| Biological Target/Process | Effect of this compound | Mechanism of Action | References |

|---|---|---|---|

| Calpain | Inhibition | Irreversible covalent modification of the active site sulfhydryl group by the Npys moiety. | nih.govnih.govoup.com |

| Thrombin-Induced Platelet Aggregation | Inhibition | Blocks the calpain-mediated pathway of aggregation. | nih.govgrafiati.comresearchgate.net |

| Plasmin-Induced Platelet Aggregation | Inhibition | Blocks the calpain-mediated pathway of aggregation. | nih.govnih.govphysiology.org |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Thrombin |

| Plasmin |

| Calpain |

| Kininogen |

| Cysteine |

| Leucine |

Role of Aggregin Cleavage in Peptide-Mediated Inhibition

The synthetic peptide disulfide, this compound, demonstrates a specific inhibitory effect on platelet aggregation induced by thrombin and plasmin. researchgate.netnih.gov This inhibition is intrinsically linked to the prevention of the cleavage of a 100-kDa membrane protein known as aggregin. researchgate.netnih.govgrafiati.com Aggregin is considered a putative ADP receptor, and its cleavage is a key event in the signaling cascade of platelet activation initiated by agonists like thrombin and plasmin. grafiati.com

The peptide, also referred to as P1 in some studies, does not interfere with platelet aggregation induced by other agonists, nor does it inhibit the initial shape change of the platelets. researchgate.netnih.gov This specificity suggests a targeted mechanism of action. Research indicates that the aggregation induced by thrombin and plasmin is indirectly mediated by the intracellularly activated enzyme, calpain. nih.govgrafiati.comresearchgate.net this compound exerts its inhibitory effect by targeting and inhibiting purified platelet calpain II. researchgate.netnih.gov

A related synthetic hexapeptide affinity reagent, Phe-Gln-Val-Val-Cys(Npys)-Gly-NH2, which shares a core sequence, has also been shown to completely block thrombin-induced platelet aggregation by irreversibly inhibiting platelet calpain. cellmano.com This inhibition of calpain prevents the subsequent cleavage of aggregin. grafiati.com Studies using metabolic inhibitors have further demonstrated that an energy-requiring step is involved in both plasmin-induced platelet aggregation and the associated cleavage of aggregin, both of which are completely inhibited by the peptide. grafiati.com

The inhibitory potency of peptides containing the Cys(Npys) residue has been evaluated, highlighting their potential as irreversible inhibitors of calpain. The table below showcases the inhibitory potencies (IC50) of various synthetic peptides toward purified human platelet calpain.

| Compound | Inhibitory Potency (IC50/µM) |

| TFA·H-Phe-Leu-Leu-Cys(Npys)-Phe-OH | 22.0 |

| TFA·H-Leu-Phe-Cys(Npys)-NH2 | 9.18 |

| TFA·H-Leu-Leu-Cys(Npys)-NH2 | 1.80 |

| TFA·H-Ile-Ile-Cys(Npys)-NH2 | 14.2 |

| TFA·H-Val-Val-Cys(Npys)-NH2 | 18.5 |

| TFA·H-Phe-Gln-Val-Val-Cys(Npys)-Gly-NH2 | 4.14 |

| 2TFA·H-Arg-Leu-Phe-Cys(Npys)-NH2 | 1.00 |

| TFA·H-Leu-Nal-Cys(Npys)-NH2 | 6.84 |

| Ac-Ala-Gln-Val-Val-Ala-Gly-NH2 | 65.0 |

| Data sourced from a study on potent affinity labeling peptide inhibitors of calpain. oup.com |

Interplay with Kininogen-Derived Regulatory Mechanisms

The molecular structure of this compound shows a significant correspondence with an inhibitory sequence found within domain 2 of high molecular weight kininogen (HK). researchgate.netnih.gov This structural similarity provides insight into the molecular basis of its inhibitory action and its interplay with endogenous regulatory pathways. nih.gov

High molecular weight kininogen is a multifunctional plasma protein that, among other roles, is involved in the contact system of plasma and can modulate cellular responses. The ability of kininogens to influence thrombin-induced platelet aggregation has been attributed to specific domains within the protein. researchgate.net The structural mimicry of a kininogen-derived inhibitory sequence by this compound suggests that the peptide may function by emulating a natural regulatory mechanism. researchgate.netnih.gov This highlights a sophisticated interplay where a synthetic peptide leverages a biological template to achieve its specific inhibitory effect on platelet function.

Structure Activity Relationship Sar Studies of Gln Val Val Cys Npys Gly Nh2

Importance of Amino Acid Sequence in Biological Activity

The arrangement of amino acids in Gln-Val-Val-Cys(Npys)-Gly-NH2 is fundamental to its function. The sequence is not arbitrary; each amino acid and its position contribute to the peptide's ability to interact with its biological targets.

Criticality of Valine Residues Adjacent to Cysteine

The two valine (Val) residues immediately preceding the cysteine (Cys) residue play a significant role in the peptide's biological activity. Valine, a hydrophobic amino acid with a branched side chain, imposes conformational restrictions on the peptide backbone. russelllab.org This bulkiness favors its inclusion in β-sheet structures and can influence how the peptide folds and presents its other functional groups for interaction. russelllab.org

The sequence "Gln-Val-Val" has been identified as a common motif in several thiol proteinase inhibitors. nih.gov Studies on synthetic peptides have shown that even a short peptide like Z-Gln-Val-Val-OMe can exhibit inhibitory effects on enzymes like papain. nih.gov This suggests that the Val-Val dipeptide sequence is a key recognition element for certain proteases. The hydrophobic nature of valine can also play a role in substrate recognition, particularly in binding to hydrophobic pockets within a target protein. russelllab.org In the context of neuronal nitric oxide synthase (nNOS), a valine residue in the active site is crucial for substrate binding and preserving the integrity of the active site. nih.gov While this is a different protein, it highlights the general importance of valine in molecular recognition.

Influence of N-Terminal and C-Terminal Modifications

Modifications at the N-terminus (Gln) and C-terminus (Gly-NH2) are critical for the stability and activity of the peptide. The N-terminal glutamine (Gln) can be a key interaction point.

The C-terminal amidation (NH2) is a common modification in bioactive peptides. cultek.com This modification removes the negative charge of the C-terminal carboxyl group, which can be important for several reasons. It can increase the peptide's resistance to carboxypeptidases, thereby enhancing its stability and prolonging its biological effect. Furthermore, the neutral amide group can be crucial for fitting into specific binding pockets of a receptor or enzyme. The process of C-terminal amidation is a naturally occurring post-translational modification in many peptide hormones and neuropeptides. nih.gov

The table below summarizes various common N-terminal and C-terminal modifications that can be applied to peptides to alter their properties. genscript.cominnopep.com

| Modification Type | Examples | Potential Effects |

| N-Terminal | Acetylation, Formylation, Pyroglutamate | Increased stability, altered charge, mimicry of native protein structure |

| C-Terminal | Amidation, Esterification (e.g., OMe, OEt) | Increased stability, removal of negative charge, enhanced binding affinity |

Functional Role of the S-(3-nitro-2-pyridylthio) Group

The S-(3-nitro-2-pyridylthio) (Npys) group attached to the cysteine residue is a key functional component of this compound, transforming it into a reactive and potent molecule.

Contribution to Affinity Labeling and Thiol Reactivity

The Npys group is a well-established tool in peptide chemistry for affinity labeling. scispace.comnii.ac.jp Affinity labeling is a technique used to identify and characterize the binding sites of macromolecules. The Npys group acts as a "warhead" that can react with specific nucleophilic residues, most notably free thiol groups (from other cysteine residues), within the binding site of a target protein. nih.gov This reaction forms a stable, covalent disulfide bond, effectively "labeling" the protein. nih.govnih.gov

The reactivity of the Npys group is highly specific towards thiols over a wide pH range, making it a valuable tool for creating peptide-protein conjugates. sigmaaldrich.com This high reactivity is a key feature that allows the peptide to selectively target and covalently modify cysteine-containing proteins. The reaction of S-Npys protected peptides with thiols is rapid and leads to the formation of mixed disulfides. sigmaaldrich.com

Impact on Inhibitory Potency and Selectivity

The Npys group significantly enhances the inhibitory potency of the peptide. By forming a covalent bond with the target enzyme, it acts as an irreversible inhibitor. This is in contrast to non-covalent inhibitors, which bind reversibly. The covalent nature of the interaction leads to a more sustained and potent inhibition.

The Npys group has been successfully used to design potent inhibitors for various enzymes, including calpain, a Ca²⁺-dependent thiol protease. kisti.re.krnih.gov The combination of the specific peptide sequence (Gln-Val-Val) for recognition and the reactive Npys group for covalent modification results in a highly selective inhibitor. For example, H-Phe-Gln-Val-Val-Cys(Npys)-Gly-NH2 was found to selectively inhibit thrombin-induced platelet aggregation without affecting other platelet agonists. nih.gov This selectivity arises from the peptide sequence directing the inhibitor to the specific target, and the Npys group then reacting with a nearby cysteine residue.

The table below illustrates the effect of the Npys group on the inhibitory mechanism.

| Inhibitor Type | Binding Mechanism | Potency | Example |

| Non-covalent | Reversible (Hydrogen bonds, hydrophobic interactions) | Generally lower | Z-Gln-Val-Val-OMe |

| Covalent (with Npys) | Irreversible (Disulfide bond formation) | Generally higher | This compound |

Conformational Analysis and Molecular Modeling in SAR Elucidation

Understanding the three-dimensional structure of this compound is crucial for elucidating its structure-activity relationship. mdpi.com Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular modeling are invaluable tools for this purpose. nih.gov

NMR spectroscopy can provide detailed information about the peptide's conformation in solution, including the spatial arrangement of its amino acid side chains and the flexibility of the peptide backbone. nih.gov This is essential for understanding how the peptide presents its key functional groups for interaction with a target protein.

Molecular modeling and docking studies can be used to predict how the peptide binds to its target. diva-portal.org These computational methods can help visualize the interactions between the peptide and the protein, such as hydrogen bonds and hydrophobic interactions. diva-portal.org They can also be used to rationalize the observed SAR data. For instance, modeling can show why the Val-Val sequence is critical for fitting into a specific hydrophobic pocket or how the Npys group is positioned to react with a cysteine residue in the active site.

Recent advancements in conformational analysis include methods like peptide conformation distribution (PCD) plots and peptidomimetic analysis (PMA) maps, which provide a quantitative evaluation of a peptide's conformational similarity to target motifs. acs.orgresearchgate.net These tools can aid in the rational design of new and more potent peptide-based inhibitors. acs.orgresearchgate.net

Gln Val Val Cys Npys Gly Nh2 As a Biochemical Probe in Cellular and Enzymatic Systems

Applications in Investigating Protease Regulation In Vitro

The unique structure of Gln-Val-Val-Cys(Npys)-Gly-NH2 makes it a potent tool for studying the regulation of certain proteases, particularly thiol proteases like calpain. oup.comresearchgate.net The Npys group is key to its function, acting as an affinity label. oup.comresearchgate.net This allows for the specific modification of the thiol group within the active site of these enzymes, leading to irreversible inhibition. oup.comresearchgate.net

Research has shown that peptides containing the Cys(Npys) residue are highly effective and specific inhibitors of thiol proteases, with little to no effect on other classes of proteases such as serine or acid proteases. researchgate.net The peptide sequence itself, particularly the Val-Val dipeptide at the P2 and P3 positions, is designed to mimic the substrate recognition sites of enzymes like calpain, enhancing its inhibitory potency. oup.com Calpains are calcium-dependent proteases involved in numerous intracellular processes, and specific inhibitors are crucial for elucidating their regulatory roles. oup.com

The inhibitory activity of peptides containing the Cys(Npys) group can be quantified by determining their IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. For instance, a similar peptide, TFA·H-Val-Val-Cys(Npys)-NH2, demonstrated a potent IC50 value of 1.85 x 10⁻⁵ M against human platelet calpain. oup.com This inhibitory action can be reversed by the addition of reducing agents like dithioerythritol, confirming that the inhibition is due to the specific interaction of the Npys group with a free sulfhydryl group in the enzyme's active site. researchgate.net

Table 1: Inhibitory Potencies of Related Synthetic Peptides towards Calpain

| Compound | Inhibitory Potency (IC50/M) |

|---|---|

| TFA·H-Phe-Leu-Leu-Cys(Npys)-Phe-OH | 2.20 x 10⁻⁵ |

| TFA·H-Leu-Leu-Cys(Npys)-NH₂ | 1.80 x 10⁻⁷ |

| TFA·H-Ile-Ile-Cys(Npys)-NH₂ | 1.42 x 10⁻⁵ |

| TFA·H-Val-Val-Cys(Npys)-NH₂ | 1.85 x 10⁻⁵ |

Data sourced from research on potent affinity labeling peptide inhibitors of calpain. oup.com

Use in Characterizing Platelet Activation Pathways

Platelet activation is a complex process involving multiple pathways that are critical for hemostasis. Biochemical probes are essential for dissecting these intricate signaling cascades. While direct studies on this compound in specific platelet activation assays are not extensively detailed in the provided results, the role of similar Cys(Npys)-containing peptides as inhibitors of enzymes involved in platelet function, such as calpain, highlights their potential in this area. oup.com

Calpain is known to play a role in processes such as the cleavage of membrane and cytoskeletal proteins during platelet activation. oup.com By using specific inhibitors like peptides with the Cys(Npys) moiety, researchers can investigate the precise contribution of calpain to the various stages of platelet activation, such as aggregation and secretion. For example, some Cys(Npys)-containing peptides have been shown to have the potential to inhibit thrombin-induced platelet aggregation. oup.com

The characterization of platelet activation pathways can be performed using high-throughput screening assays that measure platelet responses to various agonists. nih.gov These assays allow for the detailed analysis of different signaling pathways, and the use of specific inhibitors can help to identify the roles of individual enzymes and proteins in these processes. nih.gov

Development of Affinity Labeling Tools for Thiol-Containing Enzymes and Receptors

The S-(3-nitro-2-pyridinesulfenyl) or Npys group is a versatile tool for the affinity labeling of thiol-containing biomolecules. oup.comresearchgate.net Affinity labeling is a technique used to specifically and covalently modify a target protein at its active or binding site, which can help in identifying and characterizing the protein. The Npys group readily reacts with free sulfhydryl groups, such as those found in cysteine residues, to form a stable disulfide bond. researchgate.net

The peptide this compound is an example of how this chemistry can be applied to create highly specific probes. The peptide sequence provides the binding affinity and specificity for the target enzyme or receptor, while the Npys group serves as the reactive "warhead" that forms the covalent linkage. This approach has been successfully used to design potent and specific inhibitors for thiol proteases like cathepsin B and calpain. oup.com

The versatility of the Npys group extends beyond protease inhibition. It is a widely used reagent in peptide synthesis and protein modification. For instance, the Boc-Cys(Npys)-OH building block can be incorporated during solid-phase peptide synthesis to create peptides with a reactive cysteine residue. uu.nl This allows for the subsequent attachment of other molecules, such as fluorescent tags or cargo molecules for intracellular delivery, via a disulfide bond. uu.nl

Role in Understanding Protein-Protein Interactions in Hemostasis

Hemostasis, the process that stops bleeding, relies on a complex network of protein-protein interactions. Understanding these interactions is crucial for developing new therapeutic strategies for bleeding and thrombotic disorders. Peptides that mimic specific protein binding sites can be used as probes to study and modulate these interactions.

While the direct involvement of this compound in studying protein-protein interactions in hemostasis is not explicitly detailed in the search results, its characteristics as a protease inhibitor suggest a potential role. Proteases involved in the coagulation cascade and platelet activation are key players in hemostasis. By selectively inhibiting these proteases, researchers can investigate their specific roles in the broader network of interactions that govern thrombus formation.

The ability to synthesize custom peptides allows for the creation of tools to probe a wide variety of protein interactions. For example, peptides can be designed to mimic the binding domains of proteins involved in the coagulation cascade or platelet adhesion, thereby disrupting or modulating these interactions and allowing for the study of their functional consequences.

Advanced Research Perspectives and Methodological Advancements

Integration with Advanced Spectroscopic Techniques for Mechanistic Insights

To gain a deeper understanding of the structure, dynamics, and interactions of Gln-Val-Val-Cys(Npys)-Gly-NH2, advanced spectroscopic techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional and two-dimensional NMR techniques can provide detailed information about the peptide's conformation in solution. core.ac.ukuzh.chnih.govresearchgate.netnih.gov Key NMR experiments and the information they can provide are summarized below:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, aiding in the assignment of amino acid spin systems.

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, facilitating the identification of amino acid residues.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance restraints for 3D structure calculation.

The Npys group introduces unique chemical shifts that can be monitored to study its environment and interactions.

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for verifying the molecular weight and purity of the synthesized peptide. sfrbm.orguab.edu Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the location of the Npys modification. nih.gov The fragmentation patterns of the peptide in MS/MS experiments can also provide structural information. The Npys group can influence the fragmentation behavior of the peptide, potentially leading to characteristic neutral losses or fragment ions that can be used for its identification. nih.gov

Computational Approaches for Predicting Peptide-Target Interactions

Computational modeling provides a powerful tool for predicting and analyzing the interactions of this compound with its biological targets. A related peptide, H-Phe-Gln-Val-Val-Cys(Npys)-Gly-NH2, is known to be an inhibitor of calpain, a calcium-dependent cysteine protease. nih.govnih.gov Computational approaches can be used to model the interaction of this compound with calpain.

Molecular Docking: This technique predicts the preferred orientation of the peptide when it binds to the active site of a protein like calpain. researchgate.net Docking simulations can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the peptide-protein complex. The Npys group, with its aromatic and nitro functionalities, can participate in specific interactions that contribute to the binding affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the peptide-protein interaction over time. nih.govmdpi.combonvinlab.orgnhr4ces.deuni-halle.de These simulations can reveal conformational changes in both the peptide and the protein upon binding and can be used to calculate the binding free energy, providing a quantitative measure of the binding affinity.

Table 2: Key Computational Parameters for Modeling Peptide-Protein Interactions

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Binding Affinity (ΔG) | The free energy change upon binding of the peptide to its target. | Predicts the strength of the interaction with targets like calpain. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Assesses the stability of the peptide and the peptide-protein complex during MD simulations. |

Exploration of Related Peptidomimetics for Enhanced Biochemical Stability or Activity

Peptidomimetics are compounds that mimic the structure and function of peptides but have been modified to improve their properties, such as stability against enzymatic degradation, bioavailability, and binding affinity. upc.eduresearchgate.net

Modifications to the Peptide Backbone: The peptide bonds of this compound can be replaced with non-hydrolyzable isosteres to increase its resistance to proteases. nih.govprismbiolab.com

Side Chain Modifications: The side chains of the amino acids can be altered to enhance binding affinity or selectivity. For example, the valine residues could be replaced with other hydrophobic amino acids to probe the stringency of the binding pocket.

Npys Group Analogs: The 3-nitro-2-pyridinesulfenyl group is crucial for the inhibitory activity of related peptides. Exploration of bioisosteres for the Npys group could lead to compounds with improved properties. prismbiolab.comprinceton.edu For instance, replacing the nitro group with other electron-withdrawing groups could modulate the reactivity of the disulfide bond and the binding affinity.

The design and synthesis of peptidomimetics based on the Gln-Val-Val sequence could lead to the development of more potent and stable inhibitors of target enzymes like calpain. nih.govmdpi.com

Q & A

Q. What synthetic strategies are recommended for Gln-Val-Val-Cys(NPys)-Gly-NH₂, and how are cysteine residues protected during synthesis?

The peptide can be synthesized using solid-phase peptide synthesis (SPPS) with orthogonal protection strategies. For the Cys(NPys) residue, the nitropyridinesulfenyl (NPys) group acts as a thiol-protecting agent, preventing unwanted disulfide bond formation during synthesis. Boc-protected Cys(NPys) (e.g., Boc-Cys(NPys)-OH) is activated with HBTU/DIEA in DMF, followed by coupling to the growing peptide chain . Post-synthesis, trifluoroacetic acid (TFA) is used for deprotection. Reaction progress should be monitored via HPLC, and purification achieved through preparative HPLC or silica-gel column chromatography with DCM/methanol gradients .

Q. Which analytical techniques are critical for verifying the purity and structural integrity of Gln-Val-Val-Cys(NPys)-Gly-NH₂?

High-performance liquid chromatography (HPLC) is essential for assessing purity and reaction completion . Mass spectrometry (e.g., MALDI-TOF or ESI-MS) confirms molecular weight and sequence accuracy. Fourier-transform infrared spectroscopy (FTIR) can validate functional groups (e.g., NPys adsorption at ~1100 cm⁻¹) . For conformational analysis, circular dichroism (CD) or nuclear magnetic resonance (NMR) may be employed, though NPys may complicate interpretation due to its electron-withdrawing properties.

Advanced Research Questions

Q. How can experimental conditions be optimized to prevent disulfide scrambling or NPys group instability during synthesis?

Disulfide scrambling is minimized by maintaining an inert atmosphere (N₂/Ar) and acidic pH (~2.5–3.5) during synthesis. NPys stability is pH-sensitive; avoid alkaline conditions that promote hydrolysis. Use non-nucleophilic bases (e.g., DIEA) and low temperatures (0–4°C) during coupling steps . Reductive agents (e.g., TCEP) should be excluded until deprotection. If side reactions occur, troubleshoot via comparative HPLC profiles of intermediate products .

Q. What methodologies address contradictions in NPys-mediated coupling efficiency across studies?

Discrepancies in coupling yields may arise from reagent ratios, solvent polarity, or steric hindrance. Systematic optimization is recommended:

- Vary HBTU/DIEA stoichiometry (1.2–2.0 eq. for activation).

- Test alternative coupling reagents (e.g., HATU, PyBOP) for sterically hindered residues.

- Monitor reaction kinetics via real-time HPLC to identify incomplete coupling . Computational modeling (e.g., density functional theory) of NPys-Zn interactions (as in ’s ab-initio studies) may provide insights into adsorption energetics affecting reactivity .

Q. How does the NPys group influence the peptide’s conformational stability in aqueous versus organic solvents?

The NPys group’s hydrophobicity and electron-withdrawing properties alter solubility and secondary structure. In aqueous buffers (pH < 4), NPys remains stable, but hydrolysis occurs at higher pH. In organic solvents (e.g., DMF, acetonitrile), NPys enhances peptide solubility, favoring α-helix or β-sheet formation. Stability can be assessed via:

- Differential scanning calorimetry (DSC) for thermal transitions.

- Dynamic light scattering (DLS) to monitor aggregation.

- FTIR to track NPys degradation (e.g., loss of S–N stretching at 1100 cm⁻¹) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on NPys-mediated peptide conjugation efficiency?

Contradictions often stem from variability in reaction conditions (e.g., pH, temperature). To resolve:

- Replicate studies under standardized conditions (e.g., 0.1 M Gly-NH₂ in ZnSO₄ at pH 1.37, as in ) .

- Use controlled adsorption experiments (e.g., FTIR or EDS) to compare NPys binding affinity across substrates .

- Validate findings with independent techniques (e.g., surface plasmon resonance for binding kinetics).

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.